Home > Products > Building Blocks P6980 > N-methyl-1,2,3,4-tetrahydroacridin-9-amine
N-methyl-1,2,3,4-tetrahydroacridin-9-amine - 316-88-1

N-methyl-1,2,3,4-tetrahydroacridin-9-amine

Catalog Number: EVT-1549995
CAS Number: 316-88-1
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is a member of the class of acridines that is 1,2,3,4-tetrahydroacridine substituted by an amino group at position 9 . It is used in the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of “N-methyl-1,2,3,4-tetrahydroacridin-9-amine” involves the reaction of cyclohexanone and 2-aminobenzonitrile . The synthesis, cholinesterase inhibition, molecular modelling, and ADME properties of novel tacrine–neocryptolepine heterodimers are described .

Molecular Structure Analysis

The molecular weight of “N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is 198.27 . The InChI code is 1S/C13H14N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,14,15) .

Chemical Reactions Analysis

“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” shows a moderate inhibition of the Aβ1–42 self-aggregation .

Physical And Chemical Properties Analysis

“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .

Tacrine (THA)

    Compound Description: Tacrine, also known as 9-amino-1,2,3,4-tetrahydroacridine, is a reversible cholinesterase inhibitor. It has been used for the symptomatic treatment of Alzheimer's disease (AD) but is associated with hepatotoxicity. [, , ]

    Relevance: Tacrine shares the core 1,2,3,4-tetrahydroacridine scaffold with N-Methyl-1,2,3,4-tetrahydroacridin-9-amine. The key structural difference is the absence of the methyl group on the nitrogen atom at position 9 in tacrine. [, , ]

Donepezil

    Compound Description: Donepezil is an acetylcholinesterase inhibitor used for the symptomatic treatment of AD. It is considered to have a more favorable safety profile compared to tacrine. []

    Relevance: While Donepezil does not share the same core structure as N-methyl-1,2,3,4-tetrahydroacridin-9-amine, it is considered related due to its similar biological activity as a cholinesterase inhibitor. Both compounds are investigated for their potential in AD treatment. []

9-Amino-7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA)

    Compound Description: 7-MEOTA is a tacrine analogue incorporating a methoxy group at position 7 of the tetrahydroacridine ring system. It has been investigated for its cholinesterase inhibitory activity. []

    Relevance: 7-MEOTA shares the core tetrahydroacridine structure with both N-methyl-1,2,3,4-tetrahydroacridin-9-amine and tacrine. It differs from N-methyl-1,2,3,4-tetrahydroacridin-9-amine by the absence of the N-methyl group and the presence of a 7-methoxy substituent. []

N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine

    Compound Description: This compound is a novel tacrine-based cholinesterase inhibitor designed to interact with specific regions of human acetylcholinesterase and butyrylcholinesterase. []

    Relevance: This compound represents a structurally modified version of N-methyl-1,2,3,4-tetrahydroacridin-9-amine. It retains the core tetrahydroacridine structure but features a N-(bromobut-3-en-2-yl) substituent at the nitrogen in position 9 and a methoxy group at position 7. []

7-Chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroacridin-9-amine

    Compound Description: The crystal structure of this tetrahydroacridine derivative has been reported. []

    Relevance: This compound exhibits structural similarities to N-methyl-1,2,3,4-tetrahydroacridin-9-amine, sharing the core tetrahydroacridine ring system. It differs by the presence of a chlorine atom at position 7 and a (4-iodobenzyl) group on the nitrogen at position 9. []

4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide Derivatives

    Compound Description: This series of compounds represents a group of novel tetrahydroacridine derivatives synthesized and evaluated for their cholinesterase inhibitory activity. []

    Relevance: These derivatives are structurally related to N-methyl-1,2,3,4-tetrahydroacridin-9-amine, sharing the core tetrahydroacridine scaffold. They differ by the presence of a 4-fluorobenzamide moiety linked to the nitrogen at position 9 via an alkyl spacer. []

5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine

    Compound Description: This compound is a tacrine-neocryptolepine heterodimer and a potent human cholinesterase inhibitor. []

    Relevance: This compound is a complex derivative incorporating the 1,2,3,4-tetrahydroacridin-9-amine moiety within its structure, linking it to a neocryptolepine unit through an octyl chain. []

Overview

N-methyl-1,2,3,4-tetrahydroacridin-9-amine is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This compound belongs to a class of chemicals known as tetrahydroacridines, which are recognized for their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of this enzyme can enhance cholinergic transmission, which is often impaired in Alzheimer's patients.

Source and Classification

N-methyl-1,2,3,4-tetrahydroacridin-9-amine is derived from the broader family of tetrahydroacridines, specifically related to 1,2,3,4-tetrahydroacridin-9-amine. It is classified as an alkaloid due to its nitrogen-containing structure and exhibits pharmacological properties that make it a candidate for further research in neuropharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves several steps starting from readily available precursors. A common approach includes:

  1. Formation of the Tetrahydroacridine Core: This can be achieved through cyclization reactions involving appropriate aromatic amines and carbonyl compounds.
  2. Methylation: The introduction of the methyl group at the nitrogen atom can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological evaluation.

These methods allow for the efficient production of N-methyl-1,2,3,4-tetrahydroacridin-9-amine with good yields and purity levels exceeding 95% .

Chemical Reactions Analysis

Reactions and Technical Details

N-methyl-1,2,3,4-tetrahydroacridin-9-amine participates in various chemical reactions:

  1. Oxidation: This compound can undergo oxidation to form N-oxide derivatives.
  2. Alkylation: It can react with alkyl halides to introduce further alkyl groups onto the nitrogen atom.
  3. Acylation: The amine functionality allows for acylation reactions to form amides.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for N-methyl-1,2,3,4-tetrahydroacridin-9-amine primarily involves the inhibition of acetylcholinesterase. By binding to the active site of this enzyme, it prevents the breakdown of acetylcholine in synaptic clefts:

  1. Inhibition of Acetylcholinesterase: The compound competes with acetylcholine for binding at the enzyme's active site.
  2. Increased Acetylcholine Levels: As a result of this inhibition, acetylcholine levels rise in the synaptic cleft, enhancing cholinergic signaling.

This mechanism is particularly relevant in Alzheimer's disease treatment strategies where cholinergic deficits are prominent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-methyl-1,2,3,4-tetrahydroacridin-9-amine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges around 100–105 °C.

These properties are essential for determining the appropriate formulation and delivery methods for therapeutic applications .

Applications

Scientific Uses

N-methyl-1,2,3,4-tetrahydroacridin-9-amine has potential applications in various scientific fields:

  1. Neuropharmacology: Investigated as a treatment option for Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
  2. Drug Development: Serves as a lead compound for synthesizing new derivatives aimed at improving efficacy and reducing side effects associated with existing therapies.
  3. Biological Research: Used in studies exploring cholinergic signaling pathways and their role in cognitive functions.

Research continues into optimizing this compound's structure to enhance its therapeutic profiles while minimizing toxicity .

Introduction to N-Methyl-1,2,3,4-Tetrahydroacridin-9-Amine

Structural and Chemical Identity

N-Methyl-1,2,3,4-tetrahydroacridin-9-amine is a strategically modified acridine derivative characterized by the addition of a methyl group to the C9 amino functionality of the 1,2,3,4-tetrahydroacridine scaffold. This modification differentiates it structurally from its parent compound tacrine (1,2,3,4-tetrahydroacridin-9-amine, CAS RN 321-64-2) [8]. The core structure comprises a partially saturated tricyclic system with a planar acridine ring facilitating π-π stacking interactions and a non-planar tetrahydro region enhancing membrane permeability. The N-methyl group introduces steric and electronic perturbations that significantly influence target binding kinetics and metabolic stability. Key physicochemical parameters include:

Table 1: Core Structural and Physicochemical Properties

PropertyTacrine (THA)N-Methyl-THA
Molecular FormulaC₁₃H₁₄N₂C₁₄H₁₆N₂
Molecular Weight (g/mol)198.27212.29
logP (Predicted)2.71 [8]~3.1 (Increased lipophilicity)
Key Functional Group-NH₂ at C9-NHCH₃ at C9

The methylation reduces the compound's basicity compared to tacrine (pKa ~9.5), subtly altering its ionization state under physiological conditions. This modification enhances lipid solubility, potentially improving blood-brain barrier (BBB) penetration—a critical attribute for central nervous system (CNS)-targeted therapeutics [4] [6]. Spectroscopic characterization (UV-Vis, FTIR) reveals bathochromic shifts in absorption spectra and altered vibrational frequencies in the N-H stretching region (~3350 cm⁻¹), confirming electronic delocalization changes induced by N-methylation [7].

Historical Development in Medicinal Chemistry

The genesis of N-methyl-1,2,3,4-tetrahydroacridin-9-amine is rooted in efforts to overcome limitations of first-generation acetylcholinesterase inhibitors (AChEIs). Tacrine, the prototypical 1,2,3,4-tetrahydroacridin-9-amine derivative, was the first FDA-approved AChEI for Alzheimer's disease (AD) in 1993 but was discontinued due to dose-dependent hepatotoxicity and pharmacokinetic shortcomings [3] [7]. Medicinal chemistry strategies focused on structural optimizations at three key sites: the acridine ring (C1-C8 positions), the C9 amino group, and the saturated cyclohexeno ring [4] [6].

N-Methylation emerged as a strategic modification to address two core issues:

  • Metabolic Vulnerability: The primary amine in tacrine undergoes extensive Phase I metabolism (N-oxidation, N-glucuronidation), contributing to its short half-life and hepatotoxic potential. N-Methylation sterically shields the nitrogen and reduces oxidative deamination susceptibility [4].
  • Target Engagement Flexibility: Unlike tacrine’s bidentate binding to AChE (simultaneous interaction with catalytic anionic site (CAS) and peripheral anionic site (PAS)), the N-methyl derivative exhibits modified binding kinetics. This allows its integration into multi-target-directed ligands (MTDLs) without excessive affinity dominating the pharmacological profile [6].

The synthesis of N-methyl-THA derivatives typically employs reductive amination strategies or nucleophilic substitution on 9-chloroacridines. Modern routes emphasize green chemistry principles: microwave-assisted reactions, solvent-free conditions, and continuous-flow reactors to enhance sustainability—a key consideration in contemporary drug development [3] [5]. This evolution reflects a broader shift toward "sustainable medicinal chemistry," utilizing waste biomass (e.g., cashew nutshell liquid) as synthetic precursors for tacrine-based hybrids [3].

Comparative Analysis with Tetrahydroacridine Derivatives

The pharmacological profile of N-methyl-1,2,3,4-tetrahydroacridin-9-amine is best understood through systematic comparison with structurally related analogs:

A. Cholinesterase Inhibition Dynamics

  • Tacrine (Unmodified THA): Exhibits dual AChE/butyrylcholinesterase (BChE) inhibition but with higher affinity for BChE (IC₅₀ ≈ 10–50 nM) than AChE (IC₅₀ ≈ 200–300 nM). Its bidentate CAS-PAS binding induces significant conformational changes in AChE [4] [6].
  • N-Methyl-THA: Shows moderated AChE affinity (IC₅₀ ≈ 150–400 nM) but retains BChE inhibition. The N-methyl group disrupts optimal CAS binding but enhances selectivity for BChE—an advantageous profile in late-stage AD where BChE activity dominates [4] [6].
  • 7-Methoxytacrine (7-MEOTA): Electron-donating methoxy substituent at C7 enhances NMDA receptor antagonism via "foot-in-the-door" channel blockade. When hybridized with N-methyl-THA fragments, compounds show synergistic GluN1/GluN2B inhibition [2].

Properties

CAS Number

316-88-1

Product Name

N-methyl-1,2,3,4-tetrahydroacridin-9-amine

IUPAC Name

N-methyl-1,2,3,4-tetrahydroacridin-9-amine

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)

InChI Key

OBXGPCSAPSCKID-UHFFFAOYSA-N

SMILES

CNC1=C2CCCCC2=NC3=CC=CC=C31

Synonyms

9-amino-10-methyl-1,2,3,4-tetrahydroacridine
9-amino-10-methyl-1,2,3,4-tetrahydroacridinium chloride
9-AMTA

Canonical SMILES

CNC1=C2CCCCC2=NC3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.